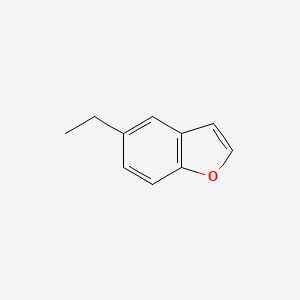

5-Ethylbenzofuran

Beschreibung

Historical Context of Benzofuran (B130515) Chemistry

The study of benzofuran chemistry has a rich history, with the first synthesis of the parent benzofuran ring reported in the late 19th century. jocpr.comacs.org Initially isolated from coal tar, benzofuran itself is a colorless liquid. wikipedia.org Early investigations laid the groundwork for understanding the fundamental reactivity and properties of this heterocyclic system. Over the decades, the field has expanded dramatically, driven by the discovery of numerous naturally occurring benzofuran derivatives with a wide array of biological activities. numberanalytics.comrsc.org These natural products, found in various plant species, have served as inspiration for synthetic chemists and have been instrumental in establishing benzofuran as a key structural unit in medicinal chemistry. rsc.orgnih.gov The development of new synthetic methodologies has been a cornerstone of this progress, enabling the construction of increasingly complex and diverse benzofuran-containing molecules. acs.orgrsc.orgtandfonline.com

Significance of Benzofuran Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, a term that denotes its recurring presence in biologically active compounds. taylorandfrancis.comrsc.org This significance stems from the unique structural and electronic properties of the fused benzene (B151609) and furan (B31954) rings, which allow for a variety of interactions with biological targets. mdpi.com Consequently, benzofuran derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgtaylorandfrancis.commdpi.comnih.gov

The versatility of the benzofuran core makes it an attractive building block in organic synthesis. numberanalytics.com Chemists have developed a multitude of strategies to functionalize the benzofuran ring at various positions, leading to the creation of extensive libraries of novel compounds for drug discovery programs. mdpi.comnih.gov The ability to introduce a wide range of substituents onto the benzofuran skeleton allows for the fine-tuning of a molecule's physicochemical properties and biological activity. mdpi.comnih.gov This has led to the identification of numerous potent and selective agents against various diseases, underscoring the enduring importance of the benzofuran scaffold in the development of new medicines. taylorandfrancis.commdpi.comuq.edu.au The continuous exploration of new synthetic routes and the investigation of the structure-activity relationships of benzofuran derivatives remain active and promising areas of chemical research. rsc.orgpharmatutor.orgtandfonline.com

Compound Profile: 5-Ethylbenzofuran

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19650-31-4 |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

Synthesis and Reactivity of this compound

At present, specific, detailed research findings on the synthesis and reactivity exclusively focused on this compound are not widely available in the public domain. General synthetic routes for substituted benzofurans can be inferred from the broader literature on benzofuran chemistry. These methods often involve the cyclization of appropriately substituted phenols. For instance, a common strategy is the Perkin rearrangement. Other approaches include transition-metal-catalyzed reactions, such as those involving palladium and copper catalysts, to construct the benzofuran ring system. acs.org

The reactivity of this compound is expected to be characteristic of the benzofuran scaffold, with the ethyl group at the 5-position influencing the regioselectivity of reactions. Electrophilic substitution reactions, for example, would likely occur at specific positions on the heterocyclic ring, directed by the electronic effects of both the fused benzene ring and the furan oxygen. The ethyl group itself can also undergo reactions typical of alkylbenzenes.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10O |

|---|---|

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

5-ethyl-1-benzofuran |

InChI |

InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7H,2H2,1H3 |

InChI-Schlüssel |

ZJBGVUBFQCFOSR-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)OC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Ethylbenzofuran and Its Derivatives

Strategies for Benzofuran (B130515) Core Formation

The formation of the benzofuran ring system can be broadly categorized into intramolecular and intermolecular cyclization strategies. mdpi.comsioc-journal.cn These approaches often utilize transition-metal catalysis or metal-free conditions to construct the crucial carbon-oxygen (C-O) and carbon-carbon (C-C) bonds that define the heterocyclic ring. mdpi.com

Intramolecular cyclization involves the formation of the benzofuran ring from a single precursor molecule that already contains most of the required atoms. This strategy is widely employed due to its efficiency in forming the heterocyclic core.

The construction of the benzofuran skeleton via intramolecular cyclization can proceed through various bond-forming strategies. A common approach involves the formation of a C-O bond between a phenolic hydroxyl group and an adjacent side chain. For instance, the cyclization of o-alkynylphenyl ethers can be catalyzed by the organic superbase phosphazene P₄-tBu, which facilitates carbon-carbon bond formation under mild, metal-free conditions to yield 2,3-disubstituted benzofurans. mdpi.com

Another powerful method is the base-promoted intramolecular cyclization of o-bromobenzyl ketones. researchgate.net This transition-metal-free approach, using potassium t-butoxide, demonstrates wide substrate tolerability and provides substituted benzofurans in moderate to good yields. researchgate.net The reaction proceeds by forming a key C-C bond to close the furan (B31954) ring. researchgate.netnih.gov

| Starting Material | Reagent/Catalyst | Key Bond Formed | Product Type | Reference |

|---|---|---|---|---|

| o-Alkynylphenyl ethers | Phosphazene P₄-tBu | C-C | 2,3-Disubstituted benzofurans | mdpi.com |

| o-Bromobenzyl ketones | Potassium t-butoxide | C-C | Substituted benzofurans | researchgate.net |

| o-Acylphenoxyacetic acids | Base, then p-TsOH·H₂O | C-C | Benzofuran core | mdpi.com |

Oxidative cyclization is a prominent strategy for synthesizing benzofurans, particularly from o-alkenyl or o-cinnamyl phenols. mdpi.comorganic-chemistry.org These reactions often employ a palladium catalyst and an oxidant. For example, the intramolecular oxidative cyclization of ortho-cinnamyl phenols using a [PdCl₂(CH₃CN)₂] catalyst and benzoquinone as the oxidant yields functionalized 2-benzyl benzofurans. organic-chemistry.org This method allows for a one-pot synthesis starting from readily available alcohols and phenols. organic-chemistry.org

Metal-free alternatives have also been developed. The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], can mediate the cyclization of ortho-hydroxystilbenes to produce 2-arylbenzofurans in good yields. mdpi.comorganic-chemistry.org An iodine(III)-catalyzed version using catalytic PhI(OAc)₂ in the presence of a co-oxidant like m-chloroperbenzoic acid offers an efficient route to these derivatives. mdpi.comorganic-chemistry.org

| Substrate | Catalyst/Reagent | Oxidant | Product | Reference |

|---|---|---|---|---|

| o-Cinnamyl phenols | [PdCl₂(CH₃CN)₂] | Benzoquinone | 2-Benzyl benzofurans | organic-chemistry.org |

| o-Hydroxystilbenes | (Diacetoxyiodo)benzene (stoichiometric) | - | 2-Arylbenzofurans | organic-chemistry.org |

| o-Hydroxystilbenes | (Diacetoxyiodo)benzene (10 mol%) | m-Chloroperbenzoic acid | 2-Arylbenzofurans | mdpi.comorganic-chemistry.org |

The intramolecular Wittig reaction provides a classic and effective route for synthesizing benzofurans, including derivatives like 2-ethylbenzofuran (B194445). jocpr.com This process typically begins with the conversion of a phenol (B47542) to an intermediate salt, such as (2-hydroxybenzyl)triphenylphosphonium bromide. jocpr.com This salt is then acylated, for instance with propanoic anhydride, and subsequently treated with a base like triethylamine. The base generates a phosphorus ylide, which undergoes an intramolecular Wittig reaction with the adjacent acyl group, followed by elimination to form the benzofuran ring. jocpr.com This methodology allows for the synthesis of 2-ethylbenzofuran from phenol via the key phosphonium (B103445) salt intermediate. jocpr.com

Intermolecular approaches involve the construction of the benzofuran ring by combining two or more separate molecular fragments. These methods, particularly those catalyzed by transition metals, offer high modularity for creating diverse benzofuran derivatives. sioc-journal.cn

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and feature prominently in the construction of benzofurans. dntb.gov.ua A widely used method is the Sonogashira cross-coupling of o-halophenols (typically o-iodophenols) with terminal alkynes, followed by an intramolecular cyclization (heteroannulation) to form the 2-substituted benzofuran. nih.govresearchgate.net This domino reaction is often co-catalyzed by copper(I) iodide. nih.govelsevier.es The process involves the initial palladium-catalyzed coupling to form an o-alkynylphenol intermediate, which then undergoes cyclization to furnish the benzofuran product. researchgate.net

Recent advancements have focused on direct C-H bond functionalization. organic-chemistry.org For example, phenols can react with bromoalkynes to generate (Z)-2-bromovinyl phenyl ethers. A subsequent palladium-catalyzed intramolecular C-H functionalization affords 2-substituted benzofurans in good yields. organic-chemistry.org Furthermore, palladium nanoparticles have been developed as efficient and recyclable catalysts for the one-pot synthesis of various benzofurans via Sonogashira coupling reactions under mild, ambient conditions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| o-Iodophenol | Terminal Alkyne | Pd(II) acetate, Cu(I) iodide, Piperidine (B6355638) | Sonogashira Coupling/Heteroannulation | 2-Substituted benzofuran | elsevier.es |

| Iodophenols | Terminal Alkyne | (PPh₃)PdCl₂, Copper iodide, Triethylamine | Sonogashira Coupling/Intramolecular Cyclization | Benzofuran derivatives | nih.gov |

| Phenol | Bromoalkyne | Palladium catalyst | Addition/Intramolecular C-H Functionalization | 2-Substituted benzofuran | organic-chemistry.org |

| o-Iodophenol | Acetylenic Compounds | Palladium-copper catalyst | Heteroannulation | 2-Substituted benzofurans | researchgate.net |

| 2-(Phenylethynyl)phenol | N-(2-iodophenyl)-N-methylmethacrylamides | Palladium-tetrakis(triphenylphosphine) | Aryl furanylation via Heck cyclization | Benzofuran derivatives | acs.org |

Intermolecular Cyclization Approaches

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling Variations

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Variations of this reaction have been developed to enhance its efficiency and applicability in the synthesis of benzofuran derivatives.

One-pot syntheses of benzofurans have been achieved using palladium nanoparticles as a catalyst for Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org This method offers the advantage of catalyst recyclability without a significant loss in activity. organic-chemistry.org In a domino approach, the intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization, yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org

To address the issue of alkyne homocoupling (Glaser coupling), copper-free Sonogashira coupling protocols have been developed. wikipedia.org These methods often utilize alternative catalytic systems or reaction conditions to promote the desired cross-coupling. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands have been employed in copper-free Sonogashira reactions. organic-chemistry.org

| Variation | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Palladium Nanoparticles | Ambient conditions, catalyst recyclability | organic-chemistry.org |

| Domino Reaction | Pd catalyst, base | Forms 2,3-disubstituted benzofurans in a single sequence | organic-chemistry.org |

| Copper-Free | Pd complexes (e.g., with NHC ligands) | Avoids alkyne homocoupling side products | organic-chemistry.orgwikipedia.org |

Modified Larock Coupling

The Larock heteroannulation is a palladium-catalyzed reaction between an o-iodoaniline or o-iodophenol and an internal alkyne to produce 2,3-disubstituted indoles or benzofurans, respectively. ub.edu A modified Larock-type coupling has been utilized for the synthesis of benzofuran derivatives. mdpi.com For example, the reaction between an o-iodophenol and a 3-silyl-1-arylpropinone in the presence of a palladium catalyst yields 2-silylbenzo[b]furans. mdpi.com This approach has been instrumental in the synthesis of biologically active benzofuran derivatives. mdpi.com The use of heterogeneous palladium catalysts in Larock reactions has also been explored to simplify product isolation and enable catalyst recycling. unisa.ac.za

| Reactants | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| o-iodophenol, 3-silyl-1-arylpropinone | Pd(OAc)₂ | Na₂CO₃ | DMF | 2-silylbenzo[b]furan | 59-69% | mdpi.com |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions provide an alternative to palladium-based methods for the synthesis of benzofurans. A one-pot procedure involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been reported for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org

Another copper-catalyzed approach involves the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.gov This method is tolerant of a wide range of functional groups on both the aryl and alkyne components. nih.gov Furthermore, one-pot reactions of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst enable a rapid synthesis of functionalized benzofurans. organic-chemistry.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Aerobic Oxidative Cyclization | Phenols, Alkynes | One-pot, regioselective, uses O₂ as oxidant | rsc.org |

| Coupling/Cyclization | Terminal Alkynes, N-Tosylhydrazones | Good functional group tolerance | nih.gov |

| Three-Component Reaction | Acyl Chlorides, Phosphorus Ylides, o-Iodophenols | Rapid synthesis of functionalized products | organic-chemistry.org |

Metal-Free Cyclization Processes

To develop more sustainable and cost-effective synthetic routes, metal-free cyclization processes for benzofuran synthesis have been investigated. A transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the synthesis of 2-substituted benzo[b]furans. rsc.org This method utilizes a readily available base like cesium carbonate under mild reaction conditions to afford good to excellent yields of the desired products. rsc.org Another notable metal-free approach is the hypervalent iodine-mediated oxidative cyclization of ortho-hydroxystilbenes, which will be discussed in the following section. organic-chemistry.orgthieme-connect.com

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents have emerged as powerful tools for oxidative cyclization reactions, offering a metal-free alternative for benzofuran synthesis. thieme-connect.com The cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be conveniently mediated by stoichiometric amounts of (diacetoxyiodo)benzene in acetonitrile, providing good yields of the products. organic-chemistry.orgthieme-connect.com An iodine(III)-catalyzed version of this reaction has also been developed, using a catalytic amount of a hypervalent iodine reagent in the presence of a stoichiometric oxidant. organic-chemistry.org The proposed mechanism involves the activation of the double bond in the stilbene (B7821643) by the electrophilic iodine, forming an iodonium (B1229267) intermediate that undergoes intramolecular cyclization. thieme-connect.com

| Reagent System | Substrate | Key Advantage | Reference |

|---|---|---|---|

| Stoichiometric PhI(OAc)₂ in MeCN | o-Hydroxystilbenes | Metal-free, convenient | organic-chemistry.orgthieme-connect.com |

| Catalytic PhI(OAc)₂ with m-CPBA | 2-Hydroxystilbenes | Catalytic use of iodine(III) reagent | organic-chemistry.org |

Ruthenium-Catalyzed Cycloisomerization and Metathesis

Ruthenium catalysts have proven to be versatile for the synthesis of benzofurans through cycloisomerization and metathesis reactions. Substituted benzofurans can be synthesized from substituted 1-allyl-2-allyloxybenzenes via a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org Another effective method is the ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, which affords benzofurans with high chemo- and regioselectivity. organic-chemistry.org Furthermore, a ruthenium hydride complex can catalyze the cycloisomerization of aryl enol ethers and silylalkynes to produce 2,3-disubstituted benzofurans. acs.org

Nickel-Catalyzed Intramolecular Nucleophilic Additions

Nickel-catalyzed reactions offer an efficient route to benzofuran derivatives. An intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by nickel, provides 3-aryl benzofurans in moderate to good yields. organic-chemistry.orgthieme.dethieme-connect.com This reaction is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the reduction of a nickel(II) salt to nickel(0) by a reducing agent like zinc powder, followed by oxidative addition of the aryl halide, intramolecular nucleophilic addition, and subsequent steps to yield the final product. organic-chemistry.org

| Reaction Type | Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Intramolecular Nucleophilic Addition | Aryl halide with a ketone moiety | Ni(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-phenanthroline, Zn powder | 3-Arylbenzofurans | organic-chemistry.orgthieme-connect.com |

Benzannulation Strategies

Benzannulation represents a powerful class of reactions for constructing the benzene (B151609) ring of the benzofuran core in a convergent manner. nih.gov This approach assembles the aromatic system from two or more precursors in a single step, often with most substituents pre-installed, which can be more efficient than linear substitution strategies. nih.gov

One notable benzannulation strategy involves the reaction of (trialkylsilyl)vinylketenes with lithium ynolates. This process generates a 3-(oxido)dienylketene intermediate, which then undergoes a rapid 6π-electrocyclization to form a highly substituted resorcinol (B1680541) monosilyl ether. nih.gov These products can be further transformed into benzofused oxygen heterocycles, including benzofurans. nih.gov While this specific methodology has been demonstrated for various substituted benzofurans, its direct application to the synthesis of 5-ethylbenzofuran would depend on the appropriate selection of starting vinylketene and ynolate precursors. The versatility of this method allows for the creation of diverse substitution patterns on the benzofuran scaffold. nih.gov

Another approach that falls under the broader category of ring formation is the Tanabe annulation. An attempt to perform a Tanabe annulation on 4-hydroxy-cyclohexanone with 1,1-dimethoxy acetone (B3395972) unexpectedly yielded 3-methylbenzofuran, showcasing how annulation strategies can lead to benzofuran structures. mdpi.com This highlights the potential for developing new benzannulation routes toward specifically substituted benzofurans like the 5-ethyl variant.

Targeted Synthesis of this compound Isomers and Analogues

The targeted synthesis of specific isomers and analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. sci-hub.senih.govnih.govmdpi.com Methodologies often rely on carefully chosen precursors and reaction sequences to control the final substitution pattern. acs.orgnih.gov

Specific Precursor-Based Syntheses

The choice of starting material is paramount in dictating the outcome of a synthetic route towards this compound. Salicylaldehydes and o-hydroxyacetophenones are common and versatile precursors for building the benzofuran core. nih.govasianpubs.org

Salicylaldehyde (B1680747) and its derivatives are widely used starting materials for the synthesis of benzofurans. nih.govasianpubs.org A general and common method involves the reaction of a substituted salicylaldehyde with an α-halo ester, such as ethyl bromoacetate (B1195939) or diethyl bromomalonate, in the presence of a base like potassium carbonate. nih.govasianpubs.orgnih.gov This initial reaction forms an ether linkage, which is then followed by an intramolecular cyclization to construct the furan ring.

For the synthesis of this compound, a 4-ethylsalicylaldehyde (B60528) would be the logical starting precursor. The reaction would proceed via condensation with a suitable reagent like ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) intermediate. Subsequent reactions can then be performed to yield various derivatives. For example, a novel series of benzofuran-pyran derivatives was synthesized starting from o-alkyl substituted phenols, which were first converted to dicarbaldehyde intermediates using hexamethylenetetramine (HMTA). sci-hub.se These intermediates were then cyclized to afford benzofurancarbaldehyde derivatives. sci-hub.se

Table 1: Examples of Salicylaldehyde-Derived Benzofuran Syntheses

| Starting Salicylaldehyde | Reagents | Product Type | Reference |

| Salicylaldehyde | 1. Ethyl bromoacetate, K₂CO₃, MeCN; 2. NH₂NH₂·H₂O, EtOH | Benzofuran-2-carbohydrazide | nih.gov |

| Salicylaldehyde | Diethyl bromomalonate, K₂CO₃, Ethyl methyl ketone | Ethyl benzofuran-2-carboxylate | asianpubs.org |

| Substituted Salicylaldehydes | Ethyl bromoacetate, KI, K₂CO₃, DMF | Ethyl benzofuran-2-carboxylates | nih.gov |

| o-Alkyl substituted phenols | 1. HMTA; 2. Chloroacetone (B47974), K₂CO₃ | Benzofurancarbaldehyde derivatives | sci-hub.se |

o-Hydroxyacetophenones serve as another important class of precursors for benzofuran synthesis. nih.gov A common strategy involves the acylation of the phenolic hydroxyl group followed by an intramolecular cyclization. jocpr.com Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization in the presence of low-valent titanium to afford benzofurans in good yields. jocpr.com

For the synthesis of this compound, 4-ethyl-2-hydroxyacetophenone would be the required starting material. One synthetic pathway treats 1-(2-hydroxyphenyl)propan-1-one with chloroacetone to yield 1-(3-ethylbenzofuran-2-yl)ethanone. researchgate.net Another approach involves the reaction of 2-hydroxyacetophenone (B1195853) tosylhydrazones with calcium carbide in the presence of a copper catalyst to produce methyl-substituted benzofurans. organic-chemistry.org Adapting this for a 5-ethyl substituent would require starting with the appropriately substituted 2-hydroxyacetophenone.

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings and can be employed in the synthesis of benzofuran derivatives. wisdomlib.orgnih.gov This reaction can be used to introduce the ethyl group onto a pre-formed benzofuran ring or onto a precursor that is later cyclized.

For instance, benzofuran itself can undergo Friedel-Crafts acylation at the 2-position with acetic anhydride, followed by a reduction (like the Wolff-Kishner reduction) to yield 2-ethylbenzofuran. jocpr.com To synthesize this compound, one could start with benzofuran and perform a Friedel-Crafts acylation, which typically occurs at the 2-position, and then find a method to introduce the ethyl group at the 5-position, which can be challenging due to the directing effects of the heterocyclic ring. A more plausible strategy would be to perform a Friedel-Crafts alkylation or acylation on a suitably substituted phenol or anisole (B1667542) derivative prior to the formation of the benzofuran ring. tandfonline.com For example, a Friedel-Crafts alkylation of phenols with cinnamyl alcohol, followed by an oxidative cyclization, has been used to generate 2-benzyl benzofurans. mdpi.com A similar strategy could potentially be adapted to introduce an ethyl group. However, direct Friedel-Crafts alkylation of benzofuran itself can be problematic as the compound can be unstable under the reaction conditions. researchgate.net

o-Hydroxyacetophenone-Based Cyclizations

Challenges and Optimization in Synthetic Pathways

The synthesis of this compound and its derivatives is not without its challenges. These can include issues with regioselectivity, reaction yields, the need for harsh reaction conditions, and the use of hazardous reagents. gd3services.com Optimization of synthetic routes is therefore a critical aspect of process development, aiming to improve efficiency, cost-effectiveness, and sustainability. gd3services.comnih.gov

One of the primary challenges is controlling the position of substituents on the benzofuran core. For instance, in Friedel-Crafts reactions on the benzofuran ring, substitution typically occurs at the 2-position, making the direct synthesis of 5-substituted derivatives difficult. researchgate.net Therefore, strategies often rely on using a precursor that already contains the desired substitution pattern on the benzene ring. sci-hub.se

Another challenge lies in the stability of the benzofuran ring itself under certain reaction conditions. Acid-promoted dehydrative cyclization of o-hydroxybenzylketones is a known method, but it may not be suitable for substrates with sensitive functional groups. researchgate.net

Optimization strategies often involve:

Minimizing the number of synthetic steps: One-pot reactions are highly desirable as they reduce workup and purification steps, saving time and resources. nih.govresearchgate.net

Maximizing yields: This can be achieved by carefully controlling reaction parameters such as temperature, solvent, and catalyst loading.

Avoiding hazardous reagents: The development of greener synthetic methods using less toxic and more environmentally benign reagents is a major goal. rsc.org

An example of optimization is the development of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for the preparation of benzofuran derivatives from o-hydroxyacetophenones and salicylaldehydes. researchgate.net Furthermore, the choice of catalyst is crucial. For example, palladium-catalyzed coupling reactions are powerful tools for C-C and C-O bond formation in benzofuran synthesis, but optimizing the ligand and reaction conditions is key to achieving high efficiency and selectivity. nih.gov

Chemical Modification and Derivatization Strategies for 5 Ethylbenzofuran

Introduction of Functional Groups to the 5-Ethylbenzofuran Core

The introduction of functional groups onto the this compound skeleton is a fundamental step in creating a diverse library of derivatives. These modifications can significantly alter the electronic and steric properties of the parent molecule, paving the way for the development of compounds with specific biological or material science applications.

Alkylation and Arylation Reactions

Alkylation and arylation reactions are pivotal in expanding the carbon framework of this compound. Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution reactions used to introduce alkyl and acyl groups to aromatic rings. msu.edunumberanalytics.com These reactions typically employ a Lewis acid catalyst, such as aluminum chloride, to generate a carbocation or an acylium ion, which then attacks the electron-rich benzofuran (B130515) ring. msu.edu For instance, the acylation of a benzofuran derivative can be achieved using an appropriate acid chloride in the presence of a catalyst. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have emerged as powerful tools for the arylation of benzofurans. nih.govacs.org The Suzuki coupling, for example, involves the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. acs.org This method has been successfully used to synthesize 2-arylbenzofurans. acs.org Similarly, the Sonogashira coupling enables the introduction of alkyne groups, which can be further functionalized. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acylbenzofuran |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Arylbenzofuran |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynylbenzofuran |

Oxidation and Reduction Transformations

Oxidation and reduction reactions offer pathways to introduce or modify oxygen-containing functional groups on the this compound scaffold. Oxidation reactions can lead to the formation of various oxidized derivatives, such as quinones or hydroxylated compounds. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation process. opjsrgh.inlibretexts.org For example, the oxidation of a benzofuran derivative can be performed using reagents like pyridinium (B92312) chlorochromate (PCC) under microwave irradiation to yield an aldehyde. mdpi.com

Conversely, reduction reactions can modify existing functional groups. For instance, the reduction of a nitro group on the benzofuran ring can be achieved using iron in the presence of an acid, leading to the formation of an amino group. nih.gov This amino group can then serve as a handle for further derivatization. Another example is the reduction of an ester group to an alcohol using reagents like diisobutylaluminium hydride (DIBAL). nih.gov

| Transformation | Reagents and Conditions | Functional Group Change |

| Oxidation | Pyridinium chlorochromate (PCC), microwave | Alcohol to Aldehyde |

| Reduction | Iron (Fe), Hydrochloric acid (HCl) | Nitro to Amino |

| Reduction | Diisobutylaluminium hydride (DIBAL) | Ester to Alcohol |

Halogenation and Nitro Group Introduction

Halogenation and nitration are common electrophilic aromatic substitution reactions used to introduce halogen atoms (F, Cl, Br, I) and nitro groups (NO₂) onto the benzofuran ring. msu.edusavemyexams.com These reactions are typically carried out using specific reagents and catalysts. For halogenation, a halogen in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is often used. msu.edusavemyexams.com Bromination, for example, can be achieved using N-bromosuccinimide (NBS). nih.gov

Nitration involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). msu.edulibretexts.org The nitro group is a strong deactivating group and can direct further substitutions on the aromatic ring. msu.edu The introduction of these functional groups is crucial as they can serve as precursors for a wide range of subsequent transformations. libretexts.org For instance, a bromo-substituted benzofuran can be a key intermediate for palladium-catalyzed cross-coupling reactions. google.com

| Reaction | Reagents and Conditions | Introduced Group |

| Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro (-NO₂) |

Synthesis of Complex this compound Conjugates and Scaffolds

Building upon the functionalized this compound core, the synthesis of more complex conjugates and scaffolds allows for the exploration of a wider chemical space and the development of molecules with tailored properties.

Amide and Ester Derivatives

Amide and ester derivatives of this compound are commonly synthesized from a carboxylic acid precursor. The synthesis of benzofuran-2-carboxylic acid derivatives, for instance, can be achieved through the cyclization of a bromo-intermediate followed by conversion to the acid. nih.gov This carboxylic acid can then be activated, for example, by converting it to an acid chloride using oxalyl chloride, and subsequently reacted with various amines or alcohols to yield the corresponding amides or esters. nih.gov The formation of amide bonds can also be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov These derivatives are of interest due to the prevalence of amide and ester functionalities in biologically active molecules. rsc.org

| Derivative | Synthetic Precursor | Key Reagents |

| Amide | Carboxylic Acid | Oxalyl chloride, Amine |

| Amide | Carboxylic Acid | EDCI, Amine |

| Ester | Carboxylic Acid | Alcohol, Acid catalyst |

Heterocyclic Ring Incorporations (e.g., Pyrazole (B372694), Piperazine (B1678402), Triazole)

The incorporation of other heterocyclic rings, such as pyrazole, piperazine, and triazole, onto the this compound scaffold leads to the formation of hybrid molecules with potentially novel properties. rsc.orgnih.gov

Pyrazole derivatives can be synthesized by reacting a benzofuran-containing intermediate with hydrazine (B178648) or its derivatives. For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been synthesized via microwave-assisted methods. rsc.org Pyrazole-conjugated amides can also be prepared through oxidative amidation of pyrazole carbaldehydes. beilstein-journals.org

Piperazine moieties are often introduced by nucleophilic substitution reactions. A key intermediate, such as a halogenated benzofuran, can be reacted with piperazine to form a benzofuran-piperazine conjugate. researchgate.net These conjugates have been explored for various biological activities. uniba.itresearchgate.net For example, ethyl 5-[4-(furan-2-carbonyl)piperazin-1-yl]benzofuran-2-carboxylate is a complex molecule incorporating both piperazine and furan (B31954) rings. ontosight.ai

Triazole rings can be incorporated into the this compound structure through various synthetic routes, often involving click chemistry. For instance, benzofuran-based 1,2,4-triazole (B32235) derivatives can be synthesized from a benzofuran-2-carbohydrazide intermediate. nih.gov This hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to the triazole. nih.gov These hybrid molecules are of significant interest in medicinal chemistry. nih.govresearchgate.net

| Heterocycle | Synthetic Strategy | Example Intermediate |

| Pyrazole | Cyclocondensation | Benzofuran chalcone (B49325) with hydrazine |

| Piperazine | Nucleophilic Substitution | Halogenated benzofuran with piperazine |

| Triazole | Cyclization of thiosemicarbazide | Benzofuran-2-carbohydrazide |

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of the benzofuran scaffold is a significant area of research, as the stereochemistry of a molecule can profoundly influence its biological activity. The development of enantioselective synthesis methods allows for the production of specific enantiomers, which is crucial when one isomer possesses the desired therapeutic effect while the other may be inactive or cause unwanted effects.

An example of stereospecific activity is seen in H3 receptor antagonists based on a 2-aminoethylbenzofuran skeleton. researchgate.net The (R)-enantiomer of 4-(2-[2-(2-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, known as ABT-239, was identified as a particularly potent and selective H3 receptor antagonist, demonstrating efficacy in animal models for cognition and attention. researchgate.netacs.org This highlights the importance of controlling chirality to optimize pharmacological properties.

Modern synthetic strategies facilitate the creation of complex chiral benzofuran structures. Researchers have developed protocols for the structurally divergent synthesis of benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. rsc.orgnih.gov These methods often employ sequential catalysis, using a chiral bifunctional squaramide or urea (B33335) catalyst for the initial asymmetric reaction, followed by a Lewis base-catalyzed divergent annulation. rsc.orgnih.gov Such approaches provide access to skeletally diverse products with high diastereo- and enantioselectivities. rsc.org Another powerful technique is the palladium-catalyzed Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using chiral ligands like (S)-PyraBox, which enables the enantioselective synthesis of β-aryl-γ-lactam derivatives. beilstein-journals.org

Furthermore, specific chiral intermediates based on the ethylbenzofuran structure have been synthesized for targeted applications. For instance, 2,3-dihydro-2-ethylbenzofuran-2-carboxylic acid has been developed as a chiral intermediate in the synthesis of the antidiabetic agent efaroxan. researchgate.net

Structure-Activity Relationship (SAR) Studies via Structural Modification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the benzofuran scaffold, including derivatives related to this compound, SAR studies have been pivotal in optimizing compounds for various therapeutic targets. These studies typically involve systematic modifications of the core structure and analyzing the resulting changes in potency and selectivity. mdpi.com

A notable example involves benziodarone (B1666584) analogues designed for selective binding to transthyretin (TTR), a target for treating TTR amyloidosis. nih.govacs.org In these studies, the 2-ethylbenzofuran (B194445) core was maintained while substituents at the 4-position of the benzofuran ring were varied. nih.govacs.org The research demonstrated that introducing halogens (iodine, bromine, chlorine) or other groups (methyl, trifluoromethyl) at this position significantly impacted binding potency. nih.gov

Similarly, SAR studies on hybrids of donepezil (B133215) and benzofuran revealed key structural features for inhibiting acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptide aggregation, which are hallmarks of Alzheimer's disease. tandfonline.com These studies found that hybrids with a piperidine (B6355638) moiety were generally more effective than those with a piperazine ring, and the presence of a methoxy (B1213986) substituent on the benzofuran ring improved activity against Aβ aggregation. tandfonline.com

The table below summarizes SAR findings for benziodarone analogues targeting TTR, illustrating the impact of C4-substituents on biological activity. nih.govacs.org

| Compound | C4-Substituent | TTR Binding Potency (EC50, µM) | Amyloid Aggregation Inhibition (IC50, µM) |

| 4 | Iodine (I) | ~6.3 | ~7.5 |

| 5 | Bromine (Br) | ~6.3 | ~7.5 |

| 6 | Chlorine (Cl) | ~5.0 | ~7.5 |

| 7 | Methyl (CH3) | ~6.3 | ~7.5 |

| 8 | Trifluoromethyl (CF3) | ~5.0 | ~7.5 |

This interactive table is based on data from studies on benziodarone analogues. nih.govacs.org EC50 values represent the half-maximal effective concentration for TTR binding in human plasma, and IC50 values represent the half-maximal inhibitory concentration against V30M-TTR aggregation. Lower values indicate higher potency.

Positional Isomerism and Substituent Effects on Chemical Reactivity and Interactions

Positional isomerism, which concerns the specific placement of functional groups on a parent structure, has a profound effect on the chemical reactivity and biological interactions of benzofuran derivatives. fiveable.mealgoreducation.com Even a minor shift in a substituent's position on the benzofuran ring can drastically alter a molecule's properties and its ability to bind to a biological target. fiveable.menih.gov

The importance of substituent placement is clearly demonstrated in research on benziodarone analogues designed to bind to transthyretin (TTR). nih.govacs.org A comparative study analyzed the binding potency of analogues where a chlorine atom was placed at different positions on the benzofuran ring. The results showed that the 4-chloro analogue exhibited significantly more potent binding to TTR in plasma compared to its positional isomers with chlorine at the 5-, 6-, or 7-positions. acs.org This finding underscores that the 4-position is critical for this specific interaction, likely due to favorable contacts within the TTR binding site. nih.govacs.org

This principle extends to other systems. Studies on benzofuran-based hybrids for Alzheimer's disease also highlight the role of substituent position in modulating activity. tandfonline.com The strategic placement of groups like methoxy substituents can enhance properties such as the inhibition of Aβ aggregation. tandfonline.com The exploration of derivatization at various positions, including the 2-, 5-, and 6-positions of the benzofuran scaffold, is a common strategy in drug design to probe the target's binding pocket and optimize interactions. latrobe.edu.au

The following table illustrates the critical effect of positional isomerism on the TTR binding potency of chloro-substituted benziodarone analogues. acs.org

| Compound | Position of Chlorine (Cl) Substituent | Relative TTR Binding Potency |

| 6 | 4-Cl | High |

| 10 | 5-Cl | Lower than 4-Cl |

| 11 | 6-Cl | Lower than 4-Cl |

| 12 | 7-Cl | Lower than 4-Cl |

This interactive table is based on competitive binding studies of chloro-substituted benziodarone analogues. acs.org It demonstrates that the 4-chloro isomer is the most potent binder to TTR in human plasma.

Rational Design of Modified this compound Analogues for Targeted Research

Rational design is a strategic approach in medicinal chemistry that uses an understanding of a biological target and structure-activity relationships to design new molecules with specific, improved properties. google.com This contrasts with random screening, instead focusing on the deliberate modification of a chemical scaffold, such as this compound, to achieve a desired biological effect.

One successful application of this strategy is the development of benziodarone analogues as selective TTR stabilizers. nih.govacs.org Researchers rationally designed a series of compounds with substituents at the 4-position of the benzofuran ring to enhance binding potency and selectivity for TTR, aiming to create effective agents against TTR amyloidosis. nih.gov This targeted approach led to the identification of analogues with superior binding in human plasma compared to existing agents. nih.govacs.org

Another prominent example is the design of potent and selective histamine (B1213489) H3 receptor antagonists for the treatment of cognitive disorders. researchgate.netacs.org Starting with a 2-aminoethylbenzofuran skeleton, researchers developed analogues with enhanced properties, leading to the discovery of ABT-239 (4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile). researchgate.net This compound was rationally designed to combine high H3 receptor affinity with excellent pharmacokinetic and metabolic stability, resulting in potent cognitive enhancement in preclinical models. researchgate.net

The rational design of hybrid molecules is another powerful strategy. Benzofuran-triazole hybrids have been designed as potential multi-target agents for Alzheimer's disease. nih.gov This approach combines the benzofuran scaffold with the 1,2,4-triazole moiety, both of which are known to have biological activity, to create a new molecule with potential acetylcholinesterase inhibitory and antibacterial properties. nih.gov

Theoretical and Computational Investigations of 5 Ethylbenzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly methods such as ab initio and Density Functional Theory (DFT), are indispensable for investigating the electronic states and structures of molecules, as well as elucidating reaction mechanisms sumitomo-chem.co.jpresearchgate.netqulacs.org. These methods allow for the precise determination of molecular properties by solving the electronic Schrödinger equation. For derivatives of benzofuran (B130515), DFT calculations have been employed to analyze various physicochemical properties researchgate.net.

Electronic Structure and Bonding Analysis

Electronic structure and bonding analysis provides critical information about a molecule's stability, reactivity, and charge distribution. Key aspects include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively nih.gov. The molecular electrostatic potential (MEP) surface can also be generated to visualize the charge distribution and identify potential sites for chemical reactivity nih.gov.

For benzofuran derivatives, quantum chemical calculations have been utilized to determine partial charges and proton affinities, offering insights into their electronic characteristics researchgate.net. While specific detailed findings for 5-Ethylbenzofuran are limited in the provided search results, the principles applied to related compounds, such as 3-ethylbenzofuran (B8791951) derivatives, are directly transferable. For instance, studies on actinide allenylidenes, which also involve complex bonding, demonstrate how computational methods can reveal delocalized multi-center character of ligand π orbitals and contribute to understanding chemical bonding escholarship.org.

Spectroscopic Property Prediction and Interpretation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic properties, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra fiveable.mempg.deresearchgate.net. These predictions aid in the characterization and identification of compounds by correlating theoretical data with experimental observations.

For 3-ethylbenzofuran derivatives, ab initio and DFT calculations have been used to support experimental spectroscopic data obtained from IR spectrometry and 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy researchgate.net. This computational support helps confirm the protonation positions of nitrogen atoms in related structures and provides a deeper understanding of the molecular vibrations and electronic environments probed by these techniques researchgate.net. For example, DFT calculations have been successfully used to predict IR and Raman spectra, as well as bond lengths and angles, for other organic molecules like pyrimethamine, showing a high degree of correlation with experimental values scirp.org. Similarly, calculated 13C NMR chemical shifts have been used to reproduce experimental trends and understand bonding characteristics in complex systems escholarship.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of a system's evolution 3ds.comwikipedia.org. These simulations are based on classical mechanics, typically solving Newton's equations of motion for interacting particles, where forces are derived from interatomic potentials or molecular mechanical force fields 3ds.comwikipedia.org.

Conformational Analysis

Conformational analysis, a key application of molecular modeling, involves determining the various spatial arrangements (conformers) of a molecule that result from rotations around single bonds, and their relative stabilities auremn.org.brnobelprize.org. Theoretical calculations are used to construct potential energy surfaces (PES) by varying dihedral angles, with minima on the PES corresponding to stable conformers auremn.org.br. The geometries corresponding to these minima are then optimized using higher levels of theory, such as DFT or ab initio methods, to obtain precise bond lengths, bond angles, dihedral angles, dipole moments, and energies for each conformer auremn.org.br.

Reaction Mechanism Elucidation

Computational methods are extensively used to elucidate reaction mechanisms by identifying intermediates and transition states along a reaction pathway and calculating their relative energies and activation barriers sumitomo-chem.co.jpethz.chsmu.edu. Density Functional Theory (DFT) calculations are particularly prominent in this area, allowing for the construction of energy diagrams that illustrate the progression of a reaction sumitomo-chem.co.jp. These diagrams depict reactants, products, and the energetic barriers (activation energies) that must be overcome for a reaction to proceed sumitomo-chem.co.jp.

For instance, quantum chemical modeling, including hybrid MP2:DFT schemes, has been applied to analyze the alkylation of benzene (B151609) by ethene, a reaction involving an ethyl group and a cyclic system analogous to parts of this compound nih.gov. Such studies aim to approach chemical accuracy in predicting adsorption energies and energy barriers, providing a detailed understanding of the reaction's kinetics and thermodynamics nih.gov. The activation Gibbs free energy, derived from theoretical calculations, directly relates to the reaction rate constant, where a smaller activation energy indicates a faster reaction sumitomo-chem.co.jp.

In Silico Approaches for Intermolecular Interactions

In silico approaches are computational methods used to predict and analyze how molecules interact with each other. These methods are crucial for understanding molecular recognition, binding affinities, and the formation of supramolecular structures. Key techniques include molecular docking and the analysis of various non-covalent interactions.

Molecular docking, for example, is widely used to predict the binding orientation and affinity of a ligand to a receptor, determining binding energy and intermolecular interactions chemrxiv.orgrsdjournal.org. Common types of intermolecular interactions studied include hydrogen bonds, Van der Waals interactions, and π-π stacking interactions nih.govrsdjournal.orgmdpi.comnih.gov. Hirshfeld surface analyses are also employed to quantify the contributions of different intermolecular contacts within a crystal network, such as H...H and C...H interactions nih.gov.

Compound Names and PubChem CIDs

Molecular Docking and Ligand-Based Screening Methodologies

Molecular Docking Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when it binds to a protein target, forming a stable complex. The primary goal is to predict the binding affinity and the specific binding mode (pose) of the ligand within the protein's active site. This method is widely applied in drug discovery to screen large libraries of compounds, identify potential drug candidates, and elucidate the molecular mechanisms of action.

Studies on various benzofuran derivatives have extensively utilized molecular docking to investigate their interactions with different biological targets. For instance, novel benzofuran derivatives have been subjected to in silico molecular docking studies to assess their affinity for anticancer targets, revealing favorable binding energies jazindia.com. Molecular docking has also been employed to detect the behavior of benzofuran compounds towards target proteins in the context of antibacterial and antifungal activities researchgate.netijpsonline.com. Researchers have used software such as AutoDock Vina, Molecular Operating Environment (MOE), Discovery Studio, and PyMOL to perform these studies, estimating results in terms of binding energy (e.g., in kcal/mol) and inhibition constants (Ki) jazindia.comresearchgate.netnih.gov.

For example, studies on benzofuran-based compounds as potential inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) have leveraged molecular docking to rationalize their binding modes and identify key interacting residues researchgate.netmdpi.comresearchgate.net. In one study, benzofuran derivatives designed as LSD1 inhibitors showed their binding modes rationalized by molecular docking, indicating strong interactions with essential residues nih.gov. Similarly, investigations into benzofuran-based hydrazone derivatives as urease inhibitors utilized molecular docking to understand binding interactions researchgate.net.

While specific molecular docking data for this compound against a particular target might be limited in general literature, its benzofuran core suggests that it could be investigated using similar methodologies. The binding affinity and specific interactions would depend on the target protein's binding site characteristics and the compound's structural features.

Table 1: Illustrative Molecular Docking Findings for Benzofuran Derivatives (Hypothetical Data based on general findings)

| Compound Type (Benzofuran Derivative) | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Novel Benzofuran Derivative (M5a-M5j) | Anticancer Targets | -6.9 to -10.4 | Not specified | jazindia.com |

| Benzofuran Derivative (Compound 8) | PI3K | Good interaction | Val851 | researchgate.net |

| Benzofuran Derivative (Compound 17i) | LSD1 | Not specified | Not specified | nih.gov |

| Benzofuran Derivative (Compound 9h) | CDK2 | Not specified | Not specified | tandfonline.com |

| 5-O-Benzoylpinostrobin Derivative | COX-2 | -9.7 to -10.16 | Not specified | nih.gov |

Ligand-Based Screening Methodologies Ligand-based virtual screening (LBVS) is a computational approach employed when the three-dimensional (3D) structure of the target protein is unknown or not clearly defined creative-biolabs.comnih.gov. This methodology operates on the principle that compounds with similar structures tend to exhibit similar biological activities creative-biolabs.com. LBVS methods prioritize candidate molecules from large databases based on their resemblance to known active ligands.

Key LBVS techniques include:

Molecular Similarity: This involves calculating the similarity between candidate molecules and known active compounds using various metrics (e.g., Tanimoto similarity) based on 2D or 3D molecular descriptors creative-biolabs.comnih.gov.

Pharmacophore Modeling: Pharmacophores represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. LBVS can generate pharmacophore models from known active benzofuran derivatives and then screen databases for compounds that match these features nih.govmolsoft.com.

Shape-Based Screening: This method focuses on the 3D shape overlap between a query molecule and database compounds, assuming that molecules with similar shapes will have similar binding profiles nih.govmolsoft.com.

Benzofuran derivatives have been part of ligand-based virtual screening efforts, particularly in the identification of inhibitors for various targets like DNA gyrase ATPase, where benzofurans were identified as potential inhibitors acs.org. LBVS provides an efficient and cost-effective alternative to high-throughput experimental screening, enabling the rapid identification of promising compounds from vast chemical libraries creative-biolabs.com.

Machine Learning and Deep Learning Applications in Interaction Prediction

Machine Learning (ML) Applications Machine learning techniques are widely used in drug discovery for tasks such as Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to establish a mathematical relationship between the chemical structure of compounds and their biological activity oncodesign-services.comyoutube.comresearchgate.net. For benzofuran derivatives, QSAR studies have been conducted to predict various activities, including antileishmanial mdpi.com, antioxidant researchgate.net, and antifungal properties researchgate.net.

Common ML algorithms applied in QSAR include:

Multiple Linear Regression (MLR): A statistical method that models the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors) mdpi.comresearchgate.netmdpi.com.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the mode of the classes (for classification) or mean prediction (for regression) of the individual trees mdpi.com.

Support Vector Machines (SVM): Supervised learning models with associated learning algorithms that analyze data for classification and regression analysis mdpi.commdpi.comresearchgate.net.

Artificial Neural Networks (ANNs): Computational models inspired by biological neural networks, capable of learning complex non-linear relationships researchgate.net.

These ML models leverage molecular descriptors, which are numerical representations of a compound's physicochemical properties and structural features, to build predictive models youtube.comresearchgate.netmdpi.com. For example, a comparative QSAR study for antileishmanial 2-phenyl-2,3-dihydrobenzofurans utilized MLR, RF, and SVR, demonstrating that 3D-QSAR models often exhibit superior statistical quality mdpi.com. Another study on benzofuran derivatives for antioxidant activity employed MLR, SVM, and ANNs, showing good agreement between predicted and experimental values researchgate.net.

Table 2: Representative Machine Learning Applications for Benzofuran Derivatives (QSAR Studies)

| Study Focus | ML Method(s) Used | Key Descriptors/Features | Performance Metric (e.g., R²) | Reference |

| Antileishmanial Activity | MLR, RF, SVR, 3D-QSAR | Molecular descriptors, MIFs | 3D-QSAR models showed best statistical quality | mdpi.com |

| Antioxidant Activity | MLR, SVM, ANNs | Steric and electronic descriptors | Good agreement with experimental values | researchgate.net |

| Antifungal Activity (N-myristoyltransferase inhibitors) | 3D-QSAR | Physicochemical descriptors | r² = 0.773-0.863 (conventional 2D-QSAR) | researchgate.net |

| Vasodilator Activity | 2D-QSAR (CODESSA PRO) | Not specified | R² = 0.816 | mdpi.com |

Deep Learning (DL) Applications Deep learning, a subset of machine learning, employs multi-layered neural networks (deep neural networks) to learn intricate patterns from vast amounts of data, often outperforming traditional ML methods in complex tasks mdpi.comnih.govmdpi.com. In drug discovery, DL is increasingly applied for protein-ligand interaction (PLI) prediction, drug-target interaction (DTI) prediction, and virtual screening nih.govgithub.comarxiv.orgnih.govmdpi.com.

Key DL architectures and applications include:

Deep Neural Networks (DNNs): These networks learn hierarchical representations of data, enabling them to predict protein-ligand interactions by processing complex protein and ligand features nih.govmdpi.com.

Convolutional Neural Networks (CNNs): CNNs are particularly effective at extracting local features from 1D or 3D representations of proteins and ligands, which are then used to predict binding affinities mdpi.combiorxiv.org.

Graph Neural Networks (GNNs): GNNs operate directly on molecular graphs, where atoms are nodes and bonds are edges. They can learn molecular representations of protein binding sites and ligands from their graph structure, making them highly suitable for predicting protein-ligand interactions nih.govbiorxiv.org.

DL models, such as DeepPurpose, are designed to predict DTI binding affinity by taking molecular sequences of drugs (e.g., SMILES) and protein sequences as input arxiv.orgmdpi.com. These models can be trained on large datasets (e.g., from Drug Target Common and BindingDB) to predict binding affinity (KD) and inhibitory bioactivity (IC50) mdpi.com. The ability of DL models to learn information about binding sites, allosteric sites, and cryptic sites, regardless of protein conformation, makes them valuable for de novo drug design nih.gov. Furthermore, DL has shown promise in predicting chemical reaction yields and other molecular properties, contributing to a more efficient drug discovery pipeline github.comresearchgate.net.

The application of ML and DL to benzofuran derivatives, including this compound, allows for the prediction of their biological activities, optimization of their structures for improved potency, and identification of novel therapeutic candidates through advanced computational screening methods.

Exploration of 5 Ethylbenzofuran in Advanced Materials Science

Benzofuran (B130515) Derivatives as Building Blocks for Organic Semiconductors

Benzofuran derivatives are recognized as crucial components in the development of highly efficient organic semiconductors, finding utility in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and other photoelectronic devices. acs.orgresearchgate.netalfa-chemistry.comacs.org These compounds are favored for their high charge carrier mobility, which is essential for efficient electronic devices. researchgate.netalfa-chemistry.comacs.org Their inherent chemical structure, featuring a fused furan (B31954) and benzene (B151609) ring, contributes to properties such as high solubility and ease of processing, making them attractive for various organic electronic applications. alfa-chemistry.com

The integration of furan rings into π-conjugated molecular systems, as seen in benzofuran derivatives, enhances their stability, planarity, strong intermolecular π–π interactions, and excellent carrier transport properties. mdpi.comrsc.org For instance, benzothieno[3,2-b]benzothiophene (BTBT) and its analogues, such as benzothieno[3,2-b]benzofuran (BTBF) and benzofuro[3,2-b]benzofuran (BFBF), have been explored for their roles in high-performance organic electronics. acs.orgresearchgate.netacs.orgrsc.org BTBF, in particular, is considered a promising candidate for material applications due to its structural and energetic similarities to BTBT. rsc.org

Furthermore, benzofuran derivatives can be strategically designed to create ambipolar semiconductor materials. This is achieved by combining them with other heterocyclic units like benzothiazole (B30560) and benzimidazole. Such hybrid materials exhibit broad ultraviolet-visible-near-infrared (UV-Vis-NIR) absorption spectra, good thermal stability, and suitable frontier orbital energy levels, which facilitate both hole and electron injection, leading to air-stable bipolar field-effect transistors. alfa-chemistry.com The high glass transition temperatures observed in some benzofuran derivatives also contribute to their suitability as charge transport materials. alfa-chemistry.com

An example illustrating the potential of ethyl-substituted benzofuran in materials science is the synthesis of 1-(2-methyl-5-chlorine-3-thienyl)-2-(2-ethyl-benzofuran-3-yl) perfluorocyclopentene. This compound is a novel unsymmetrical photochromic diarylethene that has been investigated for its photochromism and photo-induced anisotropy, demonstrating reversible photochromism and remarkable optical storage characteristics in solution and in PMMA amorphous films. scientific.net

Table 1: Performance Metrics of Select Benzofuran-Derived Organic Semiconductors

| Compound/System | Application | Key Performance Metric | Value | Reference |

| 2,7-dioctylbenzofuro[3,2-b]benzofuran (C8-BFBF) | OFETs | Hole mobility | Up to 0.076 cm²V⁻¹s⁻¹ | researchgate.net |

| 2,7-diphenylbenzo alfa-chemistry.comchemisgroup.usthieno[3,2-b]benzofuran (BTBF-DPh) | OFETs | Carrier mobility (thin film) | 0.181 cm² V⁻¹ s⁻¹ | acs.org |

| BTBF-DPh | OLEDs | Maximum current efficiency | 2.96 cd A⁻¹ | acs.org |

| BTBF-DPh | OLEDs | External quantum efficiency | 4.23% | acs.org |

| BTBF-DPh | OPTs | Maximum responsivity | 2.07 × 10³ A W⁻¹ | acs.org |

| BTBF-DPh | OPTs | Detectivity | 5.6 × 10¹⁵ Jones | acs.org |

| Benzofuran-derived fulleropyrrolidine (FB-C₆₀) | Organic Solar Cells | Power Conversion Efficiency (PCE) (PTB7/FB-C₆₀ blends) | 8.1% | acs.org |

| FB-C₆₀ (with PTB7-Th) | Organic Solar Cells | Power Conversion Efficiency (PCE) | 9.6% | acs.org |

| FB-C₆₀ | Organic Solar Cells | Electron mobility | 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ | acs.org |

Integration into Responsive Material Systems

Benzofuran derivatives are actively integrated into responsive material systems, particularly as photochromic materials and chemosensors. Their ability to undergo changes in response to external stimuli makes them valuable for smart applications.

As photochromic materials, benzofuran derivatives can exhibit reversible changes in color or other optical properties upon light irradiation. researchgate.netscientific.net This characteristic is crucial for applications such as optical data storage and displays.

In the realm of chemosensors, benzofuran and naphthofuran moieties, being electron-rich, can effectively interact with the empty orbitals of metal ions, leading to significant changes in their emission spectra. chemisgroup.usresearchgate.net This property is exploited in the design of fluorescent chemosensors for the selective and sensitive detection of various metal ions. For instance, benzofuran-based fluorescent dye molecules have been explored for optical sensor design, showing large Stokes shift values that enable clear distinction between emitted fluorescence and excitation photons, resulting in very low background signals. chemisgroup.us Benzofuran-2-boronic acid has been synthesized and found to be an effective chemosensor for the detection of Pd²⁺, displaying a significant "turn-on" response and high selectivity even in the presence of other competitive metal ions. chemisgroup.us Similarly, benzofuran glycinamide-based and β-alaninamide-based chemosensors have been developed for the selective and sensitive detection of Fe³⁺ ions, exhibiting "turn-off" or "turn-on" fluorescence responses. chemisgroup.usresearchgate.netresearchgate.netnih.govrsc.org

The broader category of furan-based species is also relevant in the context of stimuli-responsive polymers, where they can be incorporated as photoswitches to provide external control over macroscopic properties. kent.ac.uk The development of conductive fibers incorporating n-type polymers based on benzofuran-related compounds, such as 3,7-dihydrofuro[2,3-f]benzofuran-2,6-dione, also opens avenues for electronic textiles and smart fabrics capable of sensing and responding to environmental stimuli.

Table 2: Performance of Select Benzofuran-Based Chemosensors for Metal Ion Detection

| Chemosensor Type | Target Ion | Response Type | Limit of Detection (LOD) | Reference |

| Benzofuran-2-boronic acid | Pd²⁺ | Turn-on | 9.8 nM | chemisgroup.us |

| Benzofuran glycinamide-based (BGA) | Fe³⁺ | Turn-off | 10 nM (UV-Vis), 43 nM (Fluorescence) | researchgate.net |

| Benzofuran-β-alaninamide-based (BAA) | Fe³⁺ | Turn-on | Not specified, but "excellent" sensitivity | rsc.org |

Novel Synthetic Routes for Material Applications

The development of efficient and novel synthetic routes is paramount for the widespread application of 5-Ethylbenzofuran and other benzofuran derivatives in advanced materials. Chemists are continuously devising facile methodological approaches to assemble the benzofuran nucleus, driven by its diverse applications. acs.orgnih.gov

Traditional and innovative synthetic strategies for benzofuran derivatives often involve transition-metal-catalyzed reactions. For example, copper-based catalysts, palladium-based catalysts, and palladium-copper co-catalyzed systems have been extensively employed for the synthesis of benzofuran heterocycles through various coupling and cyclization reactions. acs.orgrsc.orgnih.govresearchgate.net Rhodium-mediated catalysis has also been utilized for the chemodivergent generation of benzofuran skeletons. acs.org Intramolecular cyclization reactions, often triggered by specific functional groups or catalysts, are a common and effective route to construct the annellated furan ring. acs.orgnih.govdivyarasayan.orgrsc.org One-pot synthetic protocols are also being developed to streamline the synthesis process, offering increased efficiency. acs.orgacs.orgnih.goveurekaselect.comrsc.org

In recent years, there has been a significant push towards developing "green" synthetic methodologies to minimize environmental impact. This includes the use of non-toxic and inexpensive ion exchange resins, such as Amberlyst-15® in PEG-400, for the synthesis of benzofuran derivatives at room temperature with high yields and selectivity. eurekaselect.com Electrochemical methods have emerged as a promising green approach, enabling the catalyst-free and fast synthesis of new benzofuran derivatives in aqueous solutions, avoiding the use of toxic solvents. researchgate.netresearchgate.net Solvent-free conditions, often coupled with nanomaterial catalysts like ZnO-nanorods, also represent a green and efficient pathway for synthesizing benzofuran derivatives. nih.gov

Novel approaches also include radical reactions initiated by heteroatom-centered super-electron donors, providing facile access to 3-substituted benzofurans with various functionalities. ciqtekglobal.comnih.gov The synthesis of specific complex benzofuran-containing molecules, such as the photochromic diarylethene containing a 2-ethylbenzofuran-3-yl moiety, involves tailored synthetic protocols to achieve the desired material properties. scientific.net For 2-Ethylbenzofuran (B194445) itself, common synthetic approaches involve the cyclization of substituted precursors under acidic or catalytic conditions, with ethyl groups introduced through alkylation steps. An intramolecular Wittig reaction starting from phenol (B47542) has also been reported for its synthesis.

Table 3: Examples of Novel Synthetic Routes for Benzofuran Derivatives

| Synthetic Method | Catalytic System/Conditions | Key Features | Reference |

| Sonogashira coupling + intramolecular cyclization | PdCl₂/CuI, triethylamine | Efficient synthesis of benzofuran heterocycles | nih.gov |

| O–H/C–H coupling (intramolecular dehydrogenation) | Not specified (Ai et al.) | High yields of thiophene-substituted benzofuran derivatives | acs.org |

| One-pot synthesis | Copper iodide, deep eutectic solvent (ChCl.EG) | Green and environmentally benign, high yields with electron-donating precursors | acs.org |

| Lewis-acid-catalyzed Domino reaction | Boron trifluoride diethyl etherate, K₂CO₃ | Efficient yields (75–91%) for benzofuran derivatives | nih.gov |

| Bronsted acid catalysis | Acetic acid, toluene | Heterocyclic ring formation from benzoquinones | nih.gov |

| Pd-catalyzed annulation reactions | Pd(OAc)₂, CuCl₂, tetrabutyl ammonium (B1175870) bromide | Synthesis of polycyclic dihydrobenzofurans (41–86% yields) | rsc.org |

| Electrochemical oxidation | Carbon rod electrodes, aqueous phosphate (B84403) buffer solution | Catalyst-free, fast, green synthesis of new benzofuran derivatives | researchgate.netresearchgate.net |

| Radical reactions | Heteroatom anions as super-electron donors | Facile access to 3-substituted benzofurans, moderate to excellent yields | ciqtekglobal.comnih.gov |

| Intramolecular Wittig reaction | Not specified (for 2-Ethylbenzofuran) | Efficient and scalable, 53% overall yield (for 2-Ethylbenzofuran) |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Ethylbenzofuran, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenols or Friedel-Crafts alkylation of benzofuran derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography, recrystallization). Include NMR, HPLC, and mass spectrometry data for purity verification. Experimental sections should follow journal guidelines, such as including only critical preparations in the main text and relegating extensive data to supplementary materials .

Q. How can researchers systematically identify existing literature on this compound’s pharmacological properties?

- Methodological Answer : Use tailored search strings in databases like PubMed, Web of Science, and SciFinder®. Combine terms such as "this compound," "benzofuran derivatives," "CAS Registry Numbers," and synonyms (e.g., "5-ethyl-1-benzofuran"). Exclude patents and non-peer-reviewed sources. For toxicology, include terms like "metabolism," "toxicokinetics," and "in vitro models." Boolean operators (AND/OR) refine results, and systematic reviews should follow EFSA’s methodology for risk assessment .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms molecular structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C-O in benzofuran). Purity is assessed via HPLC or GC-MS. For novel derivatives, elemental analysis and X-ray crystallography provide additional validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct meta-analyses to compare studies, focusing on variables like assay conditions (cell lines, concentrations), structural modifications (e.g., substituent positions), and species-specific responses. Use statistical tools (e.g., ANOVA) to identify confounding factors. Replicate experiments under standardized protocols and validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What strategies optimize the regioselective synthesis of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Employ computational chemistry (DFT calculations) to predict reactivity and regioselectivity. Experimentally, test directing groups (e.g., electron-withdrawing substituents) or catalysts (e.g., Lewis acids for Friedel-Crafts reactions). Monitor reaction kinetics via in-situ techniques (e.g., FTIR) and compare yields under varied conditions. Prioritize green chemistry approaches (e.g., solvent-free reactions) to minimize byproducts .

Q. How can in silico modeling predict this compound’s interactions with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor binding. Validate predictions with molecular dynamics (MD) simulations to assess stability. Cross-reference results with experimental data (e.g., radioligand binding assays). For novel targets, apply pharmacophore modeling to identify critical interaction sites .

Q. What methodologies address gaps in understanding this compound’s metabolic pathways in mammalian systems?

- Methodological Answer : Perform in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I metabolites (oxidation, hydrolysis). Use LC-MS/MS for metabolite profiling. For in vivo studies, employ isotopic labeling (¹⁴C or deuterium) to track excretion routes. Compare interspecies differences (rodent vs. human hepatocytes) to extrapolate pharmacokinetic risks .

Methodological Notes

- Literature Search : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Use reference managers (EndNote, Zotero) to organize citations .

- Data Reporting : Follow journal guidelines for experimental details and supplementary data to ensure reproducibility .

- Ethical Compliance : For pharmacological studies, adhere to OECD guidelines for in vivo testing and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten